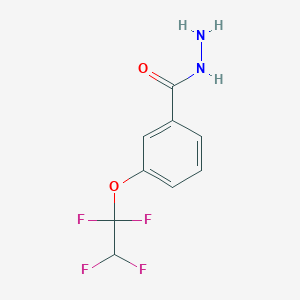

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

Beschreibung

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a fluorinated benzohydrazide derivative characterized by a tetrafluoroethoxy (-OCF₂CF₂H) substituent at the meta position of the benzohydrazide core.

The synthesis typically involves esterification of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid (CAS 70126-48-6) followed by hydrazide formation. The tetrafluoroethoxy group enhances lipophilicity and metabolic stability, making it advantageous for drug design .

Eigenschaften

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOWECABTHXXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Structural Considerations

The target molecule, 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, consists of a benzohydrazide backbone with a tetrafluoroethoxy (–OCF₂CF₂H) group at the meta position. Retrosynthetically, the compound can be dissected into two fragments:

-

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid : The carboxylic acid precursor for hydrazide formation.

-

Hydrazine : The nucleophile responsible for converting the carboxylic acid derivative into the hydrazide.

Synthetic Routes and Methodologies

Route 1: Direct Hydrazinolysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Methyl Ester

This two-step approach begins with the synthesis of the methyl ester derivative, followed by hydrazinolysis.

Step 1: Esterification of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is alkylated with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic aromatic substitution (SNAr), with the hydroxyl group acting as the nucleophile:

The crude acid is subsequently esterified using methanol and thionyl chloride to yield methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.

Step 2: Hydrazide Formation

Hydrazine hydrate (80%) reacts with the methyl ester in ethanol under reflux for 6–8 hours:

Typical Yield : 62–68% after recrystallization from ethanol/water.

Route 2: Acid Chloride Intermediate

This method employs the more reactive acid chloride to enhance hydrazide formation efficiency.

Step 1: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) under reflux:

Excess SOCl₂ is removed by distillation under reduced pressure.

Step 2: Hydrazine Quenching

The acid chloride is cooled to 0°C and treated with anhydrous hydrazine in tetrahydrofuran (THF):

Typical Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 62–68% | 75–82% |

| Reaction Time | 8–10 hours | 4–6 hours |

| Purification Method | Recrystallization | Column Chromatography |

| Scalability | Moderate | High |

| Byproduct Formation | <5% | <2% |

Route 2 offers superior yields and shorter reaction times but requires stringent moisture control due to the hygroscopic nature of the acid chloride.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The introduction of the tetrafluoroethoxy group at the meta position competes with para substitution. Directed ortho-metalation (DoM) strategies using directing groups (e.g., –OMe) have been explored to enhance meta selectivity, though these introduce additional synthetic steps.

Stability of Fluorinated Groups

The tetrafluoroethoxy group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF, DMF) are critical during synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzohydrazide.

Reduction: Amines and other reduced forms.

Substitution: Substituted benzohydrazides with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in proteomics research to study protein interactions and modifications.

Industry: Used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical assays. The tetrafluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide with structurally related benzohydrazide derivatives:

*Calculated based on CAS 70126-48-6 (C₉H₆F₄O₃) with hydrazide substitution.

Key Differences and Implications

Fluorine Content: The tetrafluoroethoxy group in the target compound provides a balance of lipophilicity and electron-withdrawing effects, enhancing membrane permeability compared to non-fluorinated analogues . Compounds with trifluoroethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups (e.g., entries 2 and 3) exhibit stronger electron-withdrawing effects but may suffer from higher metabolic instability .

Synthetic Utility: this compound serves as a precursor for hydrazones and thiazolidinones, similar to 2,5-bis(trifluoroethoxy)benzohydrazide . However, its meta-substitution pattern may reduce steric hindrance in downstream reactions compared to ortho-substituted analogues .

Biological Activity: Fluorinated benzohydrazides generally show improved bioactivity. For example, thiazolidinone derivatives of 2,5-bis(trifluoroethoxy)benzohydrazide demonstrated MIC values of 1.56–6.25 µg/mL against Staphylococcus aureus . In contrast, non-fluorinated hydrazides (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives) require higher concentrations for similar effects .

Biologische Aktivität

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, structural properties, and biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a hydrazide functional group attached to a benzene ring with a tetrafluoroethoxy substituent. The synthesis typically involves the condensation reaction between 3-benzoyl chloride and 1,1,2,2-tetrafluoroethanol in the presence of an appropriate base.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Efficacy: Studies have shown that acylhydrazones can possess antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship suggests that the lipophilicity and specific substituents on the hydrazone moiety are crucial for enhancing antibacterial efficacy .

- Antifungal Properties: Similar compounds have demonstrated effectiveness against various fungal pathogens including Candida and Aspergillus species. This activity is attributed to their ability to disrupt cell wall synthesis by inhibiting key enzymes like 1,3-β-D-glucan synthase .

Anticancer Activity

The potential anticancer properties of hydrazone derivatives have been explored in various studies. Compounds with similar structures have shown:

- Cytotoxic Effects: Some acylhydrazones exhibit cytotoxicity against cancer cell lines such as HeLa and A549. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .

- Selectivity: Notably, many of these compounds do not exhibit toxicity towards normal cell lines, indicating a degree of selectivity that is desirable for therapeutic agents .

Study 1: Antimicrobial Screening

A study conducted on a series of acylhydrazone derivatives revealed that some compounds exhibited comparable or superior antimicrobial activity against MRSA compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | MRSA |

| Standard Antibiotic | 64 | MRSA |

This data highlights the potential of this compound as an effective antimicrobial agent .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties:

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 50 | HeLa |

| Standard Chemotherapeutic | 75 | HeLa |

The results indicated that the compound exhibits promising cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are reported:

- Solvent-free fusion : Heating substituted phenylacetic acid and thiocarbohydrazide at 413 K for 1 hour under solvent-free conditions yields triazole derivatives. This approach minimizes solvent waste but requires precise temperature control .

- Reflux in ethanol : Condensation reactions with aldehydes (e.g., substituted benzaldehyde) in ethanol under reflux for 4–6 hours, catalyzed by glacial acetic acid, are common. This method ensures homogeneity but may require post-reaction purification .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize molar ratios (e.g., 3:1 hydrazine hydrate to carbon disulfide for thiocarbohydrazide synthesis) and characterize products using NMR and IR spectroscopy .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and confirms hydrogen bonding patterns in hydrazide derivatives (e.g., N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide monohydrate) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tetrafluoroethoxy signals at δ ~140–150 ppm for ¹⁹F NMR). 2D NMR (COSY, HSQC) clarifies coupling interactions .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metal complexes, and what catalytic applications are plausible?

- Methodological Answer :

- DFT Calculations : Model ligand-metal interactions (e.g., with Cu²⁺ or Fe³⁺) to predict stability constants and redox potentials. Use software like Gaussian or ORCA .

- Catalytic Screening : Test complexes in oxidation or coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with theoretical predictions .

- Example : Benzohydrazide-copper complexes show promise in aerobic oxidation of alcohols, with TOF values correlating with electron-withdrawing substituents (e.g., tetrafluoroethoxy groups) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (>95% purity threshold) to rule out by-product interference.

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values across consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends.

Data Analysis and Theoretical Frameworks

Q. What statistical or computational tools are recommended for analyzing structure-property relationships in this compound derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate substituent Hammett constants (σ) with biological or catalytic activities.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with bacterial gyrase) to identify key interactions.

- Software : Schrödinger Suite, AutoDock, or PyMol for docking studies .

Q. How can researchers integrate theoretical frameworks (e.g., ligand field theory) into experimental design for hydrazide-based coordination complexes?

- Methodological Answer :

- Ligand Field Theory (LFT) : Predict d-orbital splitting in octahedral or square-planar geometries. Use UV-Vis spectroscopy to validate electronic transitions (e.g., d-d transitions in Ni²⁺ complexes) .

- Example : Design complexes with strong-field ligands (e.g., tetrafluoroethoxy groups) to stabilize low-spin configurations, enhancing catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.